1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
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Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H14Cl2N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methylsulfonylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine
- 4-(Methylsulfonyl)piperazine
- 2,5-Dichlorobenzenesulfonyl chloride
Uniqueness
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to the presence of both dichlorophenyl and methylsulfonyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14Cl2N2O4S2 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C11H14Cl2N2O4S2/c1-20(16,17)14-4-6-15(7-5-14)21(18,19)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3 |
InChI Key |
BWYGUDIQWZXHSD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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